molecular formula C17H19ClN2O5S B3454196 3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide

3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide

Cat. No.: B3454196
M. Wt: 398.9 g/mol
InChI Key: LEZHYVHCOYDHCW-UHFFFAOYSA-N
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Description

3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a sulfamoyl group, a chloro substituent, and a phenylbenzamide structure, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorinating agents, sulfamoylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .

Scientific Research Applications

3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide finds extensive applications in various fields:

Mechanism of Action

The mechanism of action of 3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to form strong hydrogen bonds, which can influence the compound’s binding affinity and specificity. The chloro substituent may also play a role in modulating the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the sulfamoyl and chloro groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)sulfamoyl]-4-chloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S/c18-15-7-6-13(17(23)19-14-4-2-1-3-5-14)12-16(15)26(24,25)20(8-10-21)9-11-22/h1-7,12,21-22H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZHYVHCOYDHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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